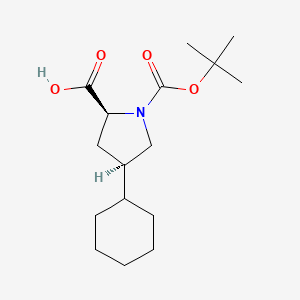

(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Synthesis and Modification

(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid is a compound that may be utilized in various chemical synthesis and modification processes. The saturated pyrrolidine ring, a common structure in medicinal chemistry, offers opportunities for the development of compounds targeting the central nervous system (CNS). The versatility of the pyrrolidine scaffold, due to its sp^3-hybridization and contribution to stereochemistry, supports the exploration of pharmacophore space and enhances three-dimensional molecular coverage. This adaptability is crucial for the synthesis of bioactive molecules with selective target interactions, highlighting the compound's potential in drug discovery efforts focusing on novel biologically active compounds (Li Petri et al., 2021).

Biocatalysis and Enzymatic Studies

The compound's structure may also play a significant role in biocatalysis and enzymatic studies. The presence of carboxylic acid groups in similar molecules has been shown to affect biocatalyst inhibition, with research indicating that carboxylic acids can become inhibitory to microbes at concentrations below desired yields. This inhibition is notable in the context of fermentative production of biorenewable chemicals, where understanding the interaction between carboxylic acids and microbial enzymes is critical. Such insights can guide the engineering of more robust microbial strains for industrial applications, demonstrating the compound's relevance in biotechnological innovations (Jarboe et al., 2013).

Photocatalysis and Material Science

Further, this compound could potentially contribute to material science, particularly in the fabrication and modification of photocatalysts. While the direct application of this compound in photocatalysis is not highlighted, the modification strategies for enhancing the visible light-driven photocatalytic performance of materials, as discussed in the context of (BiO)_2CO_3-based photocatalysts, can provide a framework for utilizing similar compounds in developing advanced materials. These strategies include doping with nonmetals and creating heterojunctions to improve photocatalytic activity, which could be applicable in optimizing materials synthesized from or incorporating pyrrolidine derivatives (Ni et al., 2016).

Propriétés

IUPAC Name |

(2S,4R)-4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYGHRWCXWTYGS-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

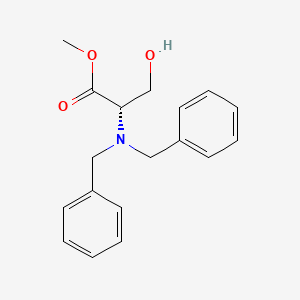

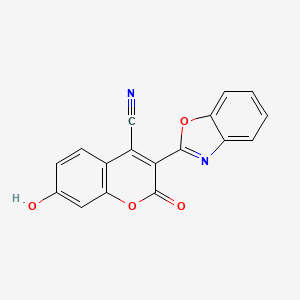

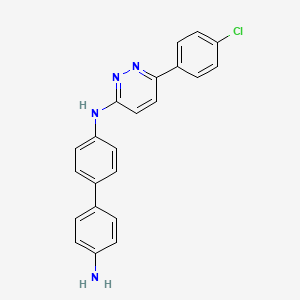

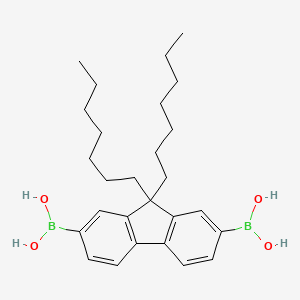

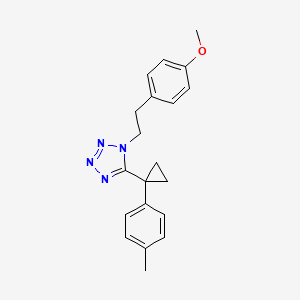

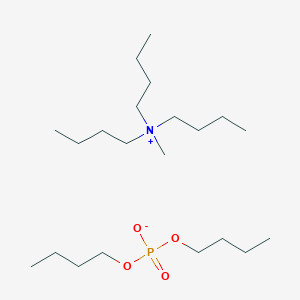

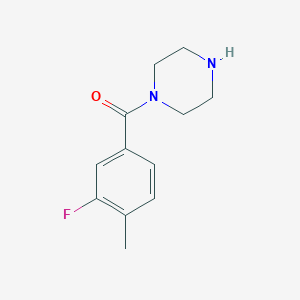

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3183282.png)

![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3183286.png)

![2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid methyl ester](/img/structure/B3183293.png)

![5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B3183342.png)